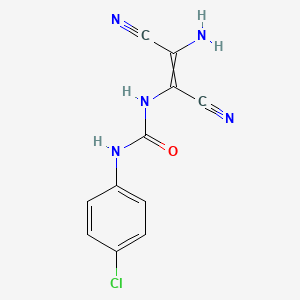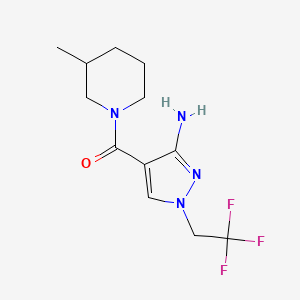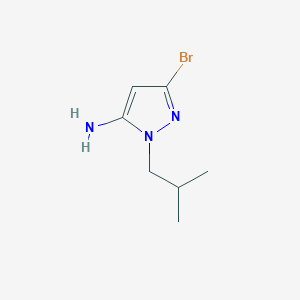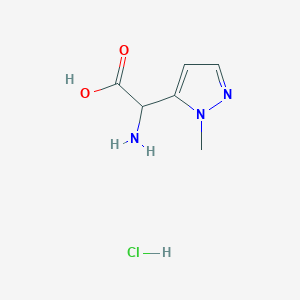-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736582.png)
[3-(diethylamino)propyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a pyrazolylmethyl group with difluoroethyl substitution. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Following this, the difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
The next step involves the attachment of the diethylamino group to the propyl chain. This can be achieved through a nucleophilic substitution reaction where the propyl chain is first activated with a leaving group, such as a halide, and then reacted with diethylamine. Finally, the pyrazolylmethyl group is attached to the propyl chain through a condensation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or pyrazoles.
Scientific Research Applications
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular responses. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
GPR35 Agonist, Compound 10: A compound with a similar pyrazole structure used in cell signaling studies.
Uniqueness
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a diethylamino group, a propyl chain, and a difluoroethyl-substituted pyrazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H24F2N4 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H24F2N4/c1-3-18(4-2)7-5-6-16-8-12-9-17-19(10-12)11-13(14)15/h9-10,13,16H,3-8,11H2,1-2H3 |
InChI Key |
HBHLUHHSAKELII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736512.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)




![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
